6-(4-Methoxyphenyl)hex-5-ene-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxyphenyl)hex-5-ene-2,4-dione is an organic compound with the molecular formula C13H14O3. It is structurally similar to curcumin and is often used in the study of organic reaction mechanisms. This compound is of interest in various fields of research, including synthetic chemistry, catalysis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)hex-5-ene-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by an aldol condensation to form the desired product .
Industrial Production Methods
The process may involve optimization of reaction parameters such as temperature, solvent, and catalyst to improve yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methoxyphenyl)hex-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-(4-Methoxyphenyl)hex-5-ene-2,4-dione has several scientific research applications:
Chemistry: Used in the study of organic reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of diseases related to oxidative stress.
Wirkmechanismus
The mechanism of action of 6-(4-Methoxyphenyl)hex-5-ene-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s structural similarity to curcumin suggests it may exert effects through modulation of signaling pathways involved in inflammation and oxidative stress. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
6-(4-Methoxyphenyl)hex-5-ene-2,4-dione is structurally similar to curcumin and other diarylheptanoids. Compared to curcumin, it has a methoxy group instead of a hydroxyl group, which may influence its reactivity and biological activity. Similar compounds include:
Curcumin: Known for its anti-inflammatory and antioxidant properties.
Demethoxycurcumin: Lacks one methoxy group compared to curcumin.
Bisdemethoxycurcumin: Lacks both methoxy groups present in curcumin.
These structural differences can lead to variations in their chemical reactivity and biological effects, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
114591-18-3 |
---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C13H14O3/c1-10(14)9-12(15)6-3-11-4-7-13(16-2)8-5-11/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
MCLOSNALELLWRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.